Boc-Cys(StBu)-OH

Peptide synthesis Orthogonal protection Acid stability

In Boc-SPPS, TFA removal of Nα-Boc prematurely cleaves acid-labile cysteine protections (Trt, tBu), producing unrecoverable side products. Boc-Cys(StBu)-OH solves this with its orthogonal StBu group, remaining intact under TFA and cleaved only by reducing agents. - Purity: ≥99.0% (TLC) for reproducible automated coupling efficiency - Enables regioselective disulfide construction in multi-cystine peptides (conotoxins, defensins, knottins) - Supports thioether bicyclic peptide library synthesis via orthogonal StBu/Trt pairs - Eliminates 16.3% tert-butyl cation alkylation side products, maximizing crude purity

Molecular Formula C12H23NO4S2
Molecular Weight 309.5 g/mol
CAS No. 30044-61-2
Cat. No. B1286385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(StBu)-OH
CAS30044-61-2
Molecular FormulaC12H23NO4S2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyPPQRALRLGBAWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(StBu)-OH: Orthogonal Cysteine Protection


Boc-Cys(StBu)-OH (Boc-S-tert-butylmercapto-L-cysteine, CAS 30044-61-2) is a doubly protected cysteine derivative featuring Boc (tert-butoxycarbonyl) protection at the Nα-amine and StBu (S-tert-butylthio) protection at the thiol side chain . The StBu group is classified as an acid-stable protecting group under the standard orthogonal protection framework, with removal effected by reducing agents such as thiols or phosphines rather than by acidolysis [1][2]. With a molecular weight of 309.45 g/mol and typical commercial purity of ≥99.0% (TLC), this building block is specifically designated for Boc solid-phase peptide synthesis (Boc-SPPS) applications where acid-stable cysteine protection is required .

Acid-stable cysteine protection for Boc-SPPS workflows
Orthogonal deprotection via reducing agents (not acidolysis)
Supports regioselective disulfide and thioether bond construction

Boc-Cys(StBu)-OH: Protecting Group Selection Rationale


The selection of a cysteine protecting group cannot be reduced to simple functional interchangeability. The StBu group belongs to the acid-stable class—remaining intact under TFA and HF conditions—whereas widely used alternatives such as Trt (trityl) and Mmt (4-methoxytrityl) are acid-labile and are removed under the same acidic conditions used for global deprotection or Boc removal [1]. This fundamental difference in deprotection chemistry creates orthogonal protection opportunities that are essential for regioselective construction of multiple disulfide bonds and thioether-linked architectures. In Boc-SPPS workflows where the Nα-Boc group must be removed with TFA while the cysteine thiol remains protected, an acid-labile thiol protecting group (e.g., Trt) would be prematurely cleaved, compromising synthetic integrity. Conversely, in Fmoc-SPPS, substituting StBu for an acid-labile group introduces an additional dimension of orthogonality, enabling sequential deprotection strategies unavailable with simpler protection schemes [2]. Generic substitution without understanding this orthogonal compatibility profile leads directly to synthetic failure, product heterogeneity, or inability to achieve the target disulfide connectivity.

StBu (acid-stable)
Trt (acid-labile)
Trt cleaves under TFA; substituting may cause premature thiol deprotection in Boc-SPPS, compromising synthesis integrity.
StBu (reductive removal)
tBu (acid-labile)
tBu generates tert-butyl cations during TFA cleavage, leading to side-product formation; StBu avoids this pathway, but substitution with tBu may reduce crude purity.

Boc-Cys(StBu)-OH Comparator Performance Data


Acid Stability: StBu vs. Trt

The StBu protecting group is categorized as acid-stable, with removal achieved via reducing agents such as P(Ph)3, whereas the Trt (trityl) group is acid-labile and is cleaved under 95% TFA conditions [1]. In practical terms, StBu remains intact during standard TFA treatments used for Boc deprotection, while Trt would be quantitatively removed under identical conditions. This classification difference is further supported by Table 6 from Góngora-Benítez et al. (2021), which lists StBu (S-S-tBu) stability as TFA and HF (partial), with removal by reducing agents and thiols; Trt is listed as base-stable with removal by 1% TFA, Tl(III), or I2 [2].

Acid Stability: StBu vs. Trt
Reported
StBu: acid-stable, removed by PPh3. Trt: acid-labile, cleaved by 95% TFA.
Supports orthogonal protection for Boc-SPPS cysteine incorporation.
Based on protection group classification tables.
Peptide synthesis Orthogonal protection Acid stability

StBu/Trt Orthogonal Pair for Bicyclic Peptides

In a direct head-to-head application, StBu-protected and Trt-protected cysteines were used as orthogonal pairs to construct thioether-bonded bicyclic peptides targeting IL-17 [1]. The study demonstrated that in DIPEA-containing DMF solution, a peptide containing both free sulfhydryl (from deprotected Trt-Cys) and S-StBu groups could undergo selective thiol bisalkylation while maintaining the integrity of the S-StBu groups. This strategy enabled the formation of two distinct thioether bonds in solution, with reactions easily tracked by HPLC. The target bicyclic peptide was efficiently synthesized using this orthogonal protection scheme.

StBu/Trt Pair for Bicyclic Peptides
Head-to-head
In DIPEA/DMF, StBu-protected Cys remains intact during bisalkylation of free thiols; enables sequential thioether bond formation.
Reported orthogonal pair for thioether-bonded bicyclic peptide synthesis.
Bicyclic peptides Thioether bonds IL-17 inhibitors

Mitigating tert-Butylation with StBu

In Fmoc/tBu SPPS, tBu-based side-chain protection (including S-tBu for cysteine) generates reactive tBu+ cations during final TFA cleavage, leading to irreversible tert-butylation of sensitive residues (Cys, Met, Trp, Ser) [1]. A proof-of-concept study on somatostatinamide synthesis reported that using traditional tBu protection for Ser, Thr, and Boc protection for Trp resulted in 16.3% tert-butylated side products after cleavage with TFA/TIS/water (95/2.5/2.5) [1]. StBu (S-tert-butylthio), in contrast, is classified as acid-stable and is removed by reducing agents rather than acidolysis, thereby completely circumventing the acid-mediated generation of tert-butyl cations that cause this side reaction [2].

Mitigating tert-Butylation
Class-level
tBu: 16.3% tert-butylated side products. StBu: avoids acid-mediated tBu+ generation.
Selecting StBu may reduce side-product formation, supporting higher crude purity.
Data from somatostatinamide model; confirm with target sequence.
Side reaction mitigation tert-butylation Peptide purity

Regioselective Disulfide Formation via StBu

In a study on regioselective multiple disulfide bond formation, the StBu group was employed in combination with postsynthetic S-tritylation to enable solution-phase disulfide formation using free peptides having only the sulfhydryl groups of Cys protected [1]. The authors reported that removal of the StBu group with subsequent disulfide formation proceeded without any difficulty. This strategy using StBu in combination with widely used Acm, Meb/Mob, and Trt groups enables reliable and regioselective synthesis of multicystine peptides. The study further notes that orthogonal protection using Acm, StBu, and Trt groups was successfully applied to the regioselective synthesis of μ-conotoxin SIIIA, a 20-amino acid tricystine peptide [2].

Regioselective Disulfide Formation
Reported
StBu removed under mild reducing conditions (PBu3), enabling sequential disulfide formation with Acm, Trt, Meb/Mob.
Reported compatibility for multi-cystine peptide regioselective synthesis.
Regioselective disulfide Multi-cystine peptides μ-conotoxin

Boc-SPPS Compatibility with StBu

Vendor technical specifications consistently state that Boc-Cys(StBu)-OH is stable towards TFA and therefore suitable for Boc-SPPS, with StBu cleavage achieved by mercaptans, phosphines, and other reducing agents . Sigma-Aldrich classifies this compound specifically for reaction type: Boc solid-phase peptide synthesis, with assay purity ≥99.0% (TLC) . In contrast, Trt-protected cysteine (whether Boc-Cys(Trt)-OH or Fmoc-Cys(Trt)-OH) is acid-labile and would undergo partial or complete deprotection during the repetitive TFA treatments required for Boc removal in each SPPS cycle.

Boc-SPPS Compatibility
Data to verify
Stable to TFA; ≥99.0% (TLC) purity; specified for Boc-SPPS.
Supports selection for Boc-SPPS workflows requiring acid-stable cysteine protection.
Supplier specification; confirm with in-house analysis.
Boc-SPPS TFA stability Solid-phase peptide synthesis

Boc-Cys(StBu)-OH Application Scenarios


TFA-Stable Thiol Protection for Boc-SPPS

In Boc solid-phase peptide synthesis, each coupling cycle requires TFA treatment to remove the Nα-Boc protecting group. Boc-Cys(StBu)-OH is specifically designated for this workflow because its StBu group remains intact under TFA conditions, whereas acid-labile alternatives (Trt, Mmt, tBu) would be prematurely cleaved [1]. This enables the synthesis of fully protected peptide fragments where the cysteine thiol remains masked until the final selective deprotection step, facilitating subsequent fragment condensation or regioselective disulfide formation in solution. The compound's ≥99.0% (TLC) purity specification supports reproducible coupling efficiency in automated synthesizers .

Regioselective Multi-Disulfide Peptide Synthesis

For multi-cystine peptides such as conotoxins, defensins, and knottins, achieving the native disulfide connectivity requires orthogonal protection of individual cysteine pairs. The StBu group provides the reductive deprotection dimension that is orthogonal to acid-labile (Trt), oxidative (Acm), and strongly acid-labile (Meb/Mob) protecting groups . As demonstrated with μ-conotoxin SIIIA, the combination of Acm, StBu, and Trt groups enables reliable, stepwise regioselective construction of three disulfide bonds [1]. The StBu group is removed under mild reducing conditions (e.g., PBu3, DTT, TCEP) that leave other protecting groups intact, with subsequent disulfide formation proceeding without difficulty .

Thioether-Bonded Bicyclic Peptide Synthesis

Thioether-bonded bicyclic peptides represent an emerging class of protease-resistant scaffolds for inhibitor discovery. The chemical synthesis of these architectures requires two orthogonal cysteine protecting groups to control the connectivity of two distinct thioether bonds. StBu-protected and Trt-protected cysteines function as an orthogonal pair, enabling selective thiol bisalkylation in DIPEA-containing DMF while maintaining S-StBu group integrity . This strategy has been successfully applied to synthesize bicyclic peptides targeting IL-17, a clinically validated therapeutic target, with reactions easily monitored by HPLC. The demonstrated compatibility of the StBu group with solution-phase bisalkylation chemistry makes Boc-Cys(StBu)-OH a critical building block for bicyclic peptide library construction.

Mitigating tert-Butylation in Sensitive Peptides

In peptides containing acid-sensitive residues (Cys, Met, Trp, Ser), the use of acid-labile tBu-based protection generates tert-butyl cations during TFA cleavage that irreversibly alkylate these residues. As documented in somatostatinamide synthesis, tBu protection yields 16.3% tert-butylated side products . Substituting StBu for tBu eliminates this side-reaction pathway entirely because StBu is removed under reductive rather than acidolytic conditions, preventing the generation of reactive tert-butyl cations [1]. For peptide manufacturers seeking to maximize crude purity and minimize purification burden, selecting Boc-Cys(StBu)-OH over acid-labile alternatives directly addresses a quantifiable source of product heterogeneity.

Application
Selection Property
Validation Focus
TFA-Stable Cysteine Protection for Boc-SPPS
Acid-stable StBu group
Confirm TFA stability under synthesis conditions
Regioselective Multi-Disulfide Peptide Synthesis
Reductive deprotection orthogonality
Assess regioselectivity with multi-cystine targets
Thioether-Bonded Bicyclic Peptide Synthesis
Compatibility with bisalkylation chemistry
Evaluate S-StBu integrity during bisalkylation
Mitigating tert-Butylation in Sensitive Peptides
Non-acidolytic removal pathway
Monitor purity improvement in tert-butylation-prone sequences

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